Dimethyl 2-butyl-3-oxobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-butyl-3-oxobutanedioate is an organic compound with a complex structure that includes ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-butyl-3-oxobutanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to yield the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar ester compound used in organic synthesis.
Ethyl acetoacetate: Another ester with a ketone group, commonly used in the synthesis of heterocyclic compounds.
Methyl acetoacetate: Similar in structure and reactivity, used in various chemical reactions.
Uniqueness
Dimethyl 2-butyl-3-oxobutanedioate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both ester and ketone functional groups allows for diverse chemical transformations and applications in different fields.
Properties
CAS No. |
89966-36-9 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-butyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |
InChI Key |
AIPZIGZOHDGVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.